N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-ethylpiperidin-1-yl)propyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-2-12-6-3-4-8-20(12)9-5-7-18-14(22)13-15(23)19-17-21(16(13)24)10-11-25-17/h10-12,23H,2-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKULTLTFKGNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Piperidine Ring: This step involves the alkylation of piperidine with ethyl groups under basic conditions.
Construction of the Thiazolopyrimidine Core: This is achieved through a cyclization reaction involving a thiazole derivative and a pyrimidine precursor.
Attachment of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the thiazolopyrimidine core can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Thiazolo[3,2-a]pyrimidine derivatives vary significantly in substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Conformational and Crystallographic Insights
- Ring Puckering : The thiazolo[3,2-a]pyrimidine core in analogs like the ethyl 7-methyl-3-oxo-5-phenyl derivative exhibits a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane . The target compound’s 7-hydroxy group may induce similar puckering, affecting binding to planar biological targets.
- Hydrogen Bonding : The ethyl carboxylate derivative forms C–H···O bonds in crystal packing, creating chains along the c-axis . In contrast, the target compound’s 7-hydroxy and carboxamide groups likely enable stronger intermolecular H-bonds (O–H···N/O), enhancing stability and solubility .
Pharmacological Implications
- Receptor Interactions : The carboxamide group may engage in stronger dipole-dipole interactions with target proteins compared to ester or aryl-substituted analogs .
Research Findings and Data Tables
Key Structural Parameters
Q & A
Q. What are the established synthetic routes for N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodology : Synthesis typically involves multi-step organic reactions. The thiazolo[3,2-a]pyrimidine core is constructed first via cyclization of thiazole and pyrimidine precursors. Substituted anilines or alkylamines (e.g., 2-ethylpiperidine derivatives) are then coupled to the carboxylate group using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen . Microwave-assisted synthesis has been reported for analogous thiazolopyrimidines to enhance reaction efficiency and yield .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography, and final products via recrystallization (e.g., using ethanol/water mixtures) .
Q. How is the compound characterized structurally?
- Methodology :
- X-ray crystallography : Single crystals are grown via slow evaporation (e.g., in DMF/ethyl acetate). Diffraction data are collected at 296 K, and structures are solved using SHELX programs (SHELXD for solution, SHELXL for refinement). Key parameters include bond angles (e.g., N1–C9–S1 ≈ 109.9°) and torsion angles (e.g., C11–C16–C15–C14 ≈ 0.9°) .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹). Assign proton environments using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) .
Q. What are the known biological targets or activities of thiazolo[3,2-a]pyrimidine derivatives?
- Methodology :
- Antimicrobial assays : Use broth microdilution to determine MIC values against Gram-positive/negative bacteria .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity measured via malachite green phosphate detection) .
- Findings :
Analogous compounds exhibit antimicrobial, anticancer (e.g., IC₅₀ ≈ 10–50 µM in MCF-7 cells), and kinase-inhibitory activities .
- Findings :
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for this compound?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while improving yield by 15–20% .
- Purification : Use preparative HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to isolate >95% pure product .
- Troubleshooting :
Low coupling efficiency? Ensure anhydrous conditions and fresh coupling reagents. Replace EDC with DCC if necessary .
- Troubleshooting :
Q. How to resolve contradictions in bioactivity data across studies?
- Methodology :
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis : Compare structural analogs (e.g., substituent effects on piperidine or thiophene moieties) to identify activity trends .
Q. How to design assays to elucidate the compound’s mechanism of action?
- Methodology :
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
- Example :
For kinase targets, perform ATP-competitive assays with varying ATP concentrations to determine inhibition mode (competitive/non-competitive) .
- Example :
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT) to model binding poses. Validate with MD simulations (GROMACS) to assess stability .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .
Q. How to address crystallization challenges for structural analysis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
